molecular formula C12H17ClN2O2 B2357327 Ethyl 2-(((6-chloropyridin-3-yl)methyl)(ethyl)amino)acetate CAS No. 1420832-66-1

Ethyl 2-(((6-chloropyridin-3-yl)methyl)(ethyl)amino)acetate

Cat. No.: B2357327
CAS No.: 1420832-66-1
M. Wt: 256.73
InChI Key: AICFFGVCVDFOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(((6-chloropyridin-3-yl)methyl)(ethyl)amino)acetate is an organic compound with the molecular formula C12H17ClN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Scientific Research Applications

Ethyl 2-(((6-chloropyridin-3-yl)methyl)(ethyl)amino)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(((6-chloropyridin-3-yl)methyl)(ethyl)amino)acetate typically involves the reaction of 6-chloropyridine-3-carbaldehyde with ethyl glycinate hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((6-chloropyridin-3-yl)methyl)(ethyl)amino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of Ethyl 2-(((6-chloropyridin-3-yl)methyl)(ethyl)amino)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(6-chloropyridin-2-yl)acetate
  • Ethyl 2-(6-chloropyridin-3-yl)acetate
  • Ethyl 2-(6-chloropyridin-4-yl)acetate

Uniqueness

Ethyl 2-(((6-chloropyridin-3-yl)methyl)(ethyl)amino)acetate is unique due to its specific structural features, such as the presence of the ethylamino group and the position of the chlorine atom on the pyridine ring. These structural differences can result in distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

ethyl 2-[(6-chloropyridin-3-yl)methyl-ethylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2/c1-3-15(9-12(16)17-4-2)8-10-5-6-11(13)14-7-10/h5-7H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICFFGVCVDFOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C(C=C1)Cl)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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